Cas no 2171299-06-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid
- 2171514-68-2
- EN300-1496754
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-hydroxycyclohexyl)carbamoyl]butanoic acid
- EN300-1494707
- 2171299-06-0
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid
-
- Inchi: 1S/C26H30N2O6/c29-17-11-9-16(10-12-17)27-25(32)23(13-14-24(30)31)28-26(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22-23,29H,9-15H2,(H,27,32)(H,28,33)(H,30,31)
- InChI Key: HYQYJPYAOOWKMF-UHFFFAOYSA-N
- SMILES: OC1CCC(CC1)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 2.9
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1496754-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1496754-1000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1496754-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1496754-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1496754-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1496754-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1496754-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1496754-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1496754-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1496754-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1r,4r)-4-hydroxycyclohexyl]carbamoyl}butanoic acid |
2171299-06-0 | 2500mg |
$6602.0 | 2023-09-28 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid Related Literature
-
1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid (CAS No. 2171299-06-0)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid, with the CAS number 2171299-06-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxycyclohexylcarbamoyl moiety, which contribute to its potential applications in drug development and synthetic chemistry.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an essential tool for the controlled synthesis of complex peptides and proteins. The presence of this group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid suggests its potential utility in the synthesis of bioactive peptides and peptidomimetics. Recent studies have highlighted the importance of Fmoc-based strategies in the development of novel therapeutic agents, particularly in the areas of cancer treatment and neurodegenerative diseases.
The (1r,4r)-4-hydroxycyclohexylcarbamoyl moiety is another key structural feature of this compound. This moiety introduces a chiral center and a hydroxyl group, which can significantly influence the compound's biological activity and pharmacokinetic properties. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, enhancing the compound's binding affinity and selectivity. Additionally, the chiral nature of this moiety allows for the exploration of enantiomeric effects, which can be crucial in optimizing the therapeutic profile of potential drug candidates.
In recent years, there has been a growing interest in the use of cyclic amino acids and their derivatives in drug discovery. Cyclic amino acids like (1r,4r)-4-hydroxycyclohexylcarbamoyl can improve the stability and bioavailability of peptides and small molecules, making them attractive building blocks for drug design. Research has shown that compounds containing these cyclic structures can exhibit enhanced cell permeability and reduced susceptibility to enzymatic degradation, which are desirable properties for oral drugs.
The combination of the Fmoc protecting group and the hydroxycyclohexylcarbamoyl moiety in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid offers a unique platform for exploring new chemical space in medicinal chemistry. This compound can serve as a versatile intermediate for the synthesis of a wide range of bioactive molecules, including peptidomimetics, prodrugs, and small molecule inhibitors. Its potential applications extend to various therapeutic areas, such as oncology, neurology, and infectious diseases.
In addition to its synthetic utility, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid has been studied for its biological activity. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory properties, which could be beneficial for treating conditions such as arthritis and other inflammatory disorders. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
The development of new drugs often requires extensive optimization through structure-activity relationship (SAR) studies. In this context, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid provides a valuable starting point for such investigations. By systematically modifying different parts of its structure, researchers can identify key functional groups that contribute to its biological activity and develop more potent and selective analogs.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid (CAS No. 2171299-06-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents. Ongoing research will likely uncover new applications and optimize its properties for clinical use.
2171299-06-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1r,4r)-4-hydroxycyclohexylcarbamoyl}butanoic acid) Related Products
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 857369-11-0(2-Oxoethanethioamide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)




